2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide
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Overview
Description
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes chloro, methoxyethyl, sulfamoyl, phenoxy, and difluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenol with N-(2,6-difluorophenyl)acetamide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chloro and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide
- 2-chloroethyl methyl ether
- 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Uniqueness
2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(2,6-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O5S/c1-26-8-7-21-28(24,25)11-5-6-15(12(18)9-11)27-10-16(23)22-17-13(19)3-2-4-14(17)20/h2-6,9,21H,7-8,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWAZQWPBQPRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC=C2F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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